Product packaging for 5-Aminoallyl-2'-deoxyuridine(Cat. No.:)

5-Aminoallyl-2'-deoxyuridine

Cat. No.: B14766367
M. Wt: 283.28 g/mol
InChI Key: PHHNSDQQIXGORJ-GOIXXYQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoallyl-2'-deoxyuridine refers to a class of nucleosides and nucleotides modified at the C5 position of uracil with an aminoallyl side chain. This modification is a powerful tool in molecular biology, primarily facilitating the labeling of nucleic acids for detection and analysis. The key application of these compounds, particularly the 5'-triphosphate form (AA-dUTP), is the enzymatic incorporation into DNA probes. Because the C5 position is not involved in Watson-Crick base-pairing, this modification interferes minimally with probe hybridization, making it ideal for techniques like fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization assays . The primary research value lies in the compound's reactive primary amine group. This amine serves as a handle for conjugation to various labels, such as intensely fluorescent dyes (e.g., Alexa Fluor dyes), haptens, or biotin, using amine-reactive chemistry. This enables a versatile, two-step labeling method where DNA is first synthesized with the amine-modified nucleotide and is subsequently conjugated with the desired detectable tag. This approach often achieves a more uniform and consistent degree of labeling compared to direct enzymatic incorporation of pre-labeled nucleotides, which is critical for quantitative applications like gene expression analysis on microarrays . Mechanistically, the aminoallyl-functionalized dUTP is incorporated into DNA by a range of DNA polymerases during enzymatic reactions such as nick translation, random primed labeling, PCR, and reverse transcription . The properties of the incorporated nucleotide, including the pKa of the amino group and the stability of the nucleic acid structure, can be influenced by the specific type of linker (e.g., alkyl, alkenyl, or alkynyl) tethering the amine to the nucleobase . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O5 B14766367 5-Aminoallyl-2'-deoxyuridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

5-[(E)-3-aminoprop-2-enyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H17N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h1,3,5,8-10,16-17H,2,4,6,13H2,(H,14,18,19)/b3-1+/t8-,9+,10+/m0/s1

InChI Key

PHHNSDQQIXGORJ-GOIXXYQUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C/C=C/N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC=CN)CO)O

Origin of Product

United States

Synthesis and Chemical Derivatization of 5 Aminoallyl 2 Deoxyuridine Analogues

Methodologies for the Introduction of the Aminoallyl Moiety

The synthesis of 5-Aminoallyl-2'-deoxyuridine typically involves the introduction of the aminoallyl group at the 5-position of the pyrimidine (B1678525) ring of 2'-deoxyuridine (B118206). One of the most common and effective methods for this transformation is the Palladium-catalyzed Heck coupling reaction. nih.gov This reaction creates a carbon-carbon bond between a vinylic halide and an alkene. In this context, a halogenated deoxyuridine derivative is reacted with an allylamine derivative in the presence of a palladium catalyst.

Another significant method for the synthesis of similar C5-modified pyrimidine nucleosides is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net While not a direct synthesis of the aminoallyl group, it is a key method for creating C-C bonds at the C5 position, which can then be further modified to produce the desired aminoallyl functionality.

The choice of synthetic route can be influenced by factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The reaction conditions for these coupling reactions, including the choice of catalyst, base, solvent, and temperature, are critical for achieving high yields and minimizing side products.

Table 1: Comparison of Synthetic Methodologies for C5-Alkynyl/Alkenyl Functionalization of 2'-deoxyuridine

Methodology Catalyst Coupling Partner Typical Reaction Conditions Advantages Disadvantages
Heck Coupling Palladium (e.g., Pd(OAc)₂)Allylamine derivativeBase (e.g., K₂CO₃), Solvent (e.g., DMF), 100°CDirect formation of the C-C double bond.Can have issues with regioselectivity and stereoselectivity.
Sonogashira Coupling Palladium and Copper (e.g., Pd(PPh₃)₄, CuI)Terminal alkyneBase (e.g., Et₃N), Solvent (e.g., DMF), Room temperature to elevated temperaturesHigh yields and good functional group tolerance.Requires a terminal alkyne, which may need subsequent reduction to form an allyl group.

Post-Synthetic Conjugation Strategies with this compound Derivatives

Once this compound or its triphosphate form (5-aminoallyl-dUTP) is incorporated into nucleic acids, the primary aliphatic amine of the aminoallyl group serves as a reactive handle for covalent attachment of various molecules. researchgate.net This post-synthetic modification approach is highly versatile and widely used.

The primary amine of the aminoallyl group readily reacts with amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters. thermofisher.combio-techne.com This reaction forms a stable amide bond, covalently linking the fluorescent dye to the nucleic acid. A wide variety of fluorescent dyes with different spectral properties are commercially available as NHS esters, allowing for multicolor labeling and detection in applications such as fluorescence in situ hybridization (FISH), microarrays, and DNA sequencing. The reaction is typically carried out in a slightly basic buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus more nucleophilic.

Table 2: Common Amine-Reactive Fluorescent Dyes for Labeling 5-Aminoallyl-Modified Nucleic Acids

Dye Class Example Dyes Excitation (nm) Emission (nm) Key Features
Cyanine Dyes Cy3, Cy5, Cy7~550, ~650, ~750~570, ~670, ~770Bright and photostable, available in a wide range of wavelengths.
Alexa Fluor Dyes Alexa Fluor 488, 555, 647~495, ~555, ~650~519, ~565, ~668High quantum yields and photostability, less pH sensitive.
Fluorescein (B123965) FITC (Fluorescein isothiocyanate)~494~518Widely used, but susceptible to photobleaching and pH changes.
Rhodamine TRITC (Tetramethylrhodamine isothiocyanate)~557~576More photostable than fluorescein.

Biotinylation of this compound Modified Nucleic Acids

Biotinylation is another common post-synthetic modification of aminoallyl-modified nucleic acids. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is exploited for a multitude of applications, including affinity purification, immobilization, and detection. wikipedia.orgexcedr.com Amine-reactive derivatives of biotin, such as biotin-NHS ester, are used to covalently attach biotin to the aminoallyl linker. The resulting biotinylated nucleic acids can then be captured on streptavidin-coated surfaces, beads, or detected with streptavidin-enzyme conjugates.

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule. nih.govcreative-biolabs.com In the context of nucleic acid labeling, haptens such as digoxigenin (DIG), dinitrophenol (DNP), and fluorescein can be conjugated to aminoallyl-modified DNA or RNA. These haptens can then be detected with high specificity and sensitivity using anti-hapten antibodies, which are often conjugated to enzymes or fluorescent dyes. This indirect detection method can provide significant signal amplification. The conjugation chemistry is similar to that of fluorescent dyes, typically involving the reaction of an amine-reactive hapten derivative with the aminoallyl group. nih.gov

The aminoallyl group can also be used to attach photoinitiator moieties to nucleic acids. Photoinitiators are molecules that generate reactive species upon exposure to light, which can then form covalent bonds with nearby molecules. This strategy can be employed for applications such as photo-crosslinking to study nucleic acid-protein interactions or for the permanent immobilization of nucleic acids on surfaces. The specific chemistry for attaching photoinitiators would depend on the functional groups present on the photoinitiator molecule, but amine-reactive derivatives are a common choice.

Influence of Linker Chemistry in this compound Conjugates

The linker that connects the C5 position of the uracil (B121893) ring to the reactive amine, and subsequently to the conjugated molecule, can have a significant impact on the properties and performance of the final probe. The length and chemical nature of the linker can influence several key parameters. embopress.orgnih.gov

Research has shown that the length of the linker arm can affect the efficiency of enzymatic incorporation of modified nucleotides and the signal intensity of the resulting fluorescently labeled probes. researchgate.netnih.gov Longer linkers can reduce steric hindrance between the bulky dye or hapten and the polymerase enzyme, leading to more efficient incorporation. Furthermore, a longer linker can move the attached molecule away from the nucleic acid, which can minimize quenching of fluorescence and improve accessibility for binding partners like antibodies or streptavidin. tuat.ac.jp

The composition of the linker also plays a role. For example, polyethylene glycol (PEG) linkers can improve the solubility and reduce non-specific binding of the modified nucleic acids. The flexibility of the linker is another important consideration, as it can affect the ability of the conjugated molecule to interact with its target. embopress.orgnih.gov

Table 3: Influence of Linker Properties on Labeled Nucleic Acid Performance

Linker Property Effect on Incorporation Effect on Detection Rationale
Increased Length Generally increases efficiencyCan increase signal intensityReduces steric hindrance for polymerases and detection molecules.
Increased Flexibility Can improve efficiencyMay improve binding kineticsAllows for better positioning of the attached molecule for interaction.
Hydrophilic Composition (e.g., PEG) May have minimal effectCan reduce background signalImproves solubility and reduces non-specific binding to surfaces.

Enzymatic Incorporation of 5 Aminoallyl 2 Deoxyuridine 5 Triphosphate into Nucleic Acids

Substrate Properties and Acceptance by DNA and RNA Polymerases

5-Aminoallyl-2'-deoxyuridine 5'-triphosphate is an analog of deoxythymidine triphosphate (dTTP) where a reactive primary amine is introduced at the C5 position of the uracil (B121893) base via an allyl linker. This modification allows for the post-synthetic conjugation of various functional molecules, such as fluorescent dyes or biotin (B1667282), to the newly synthesized DNA strand. The acceptance of 5-aa-dUTP as a substrate is highly dependent on the specific polymerase used, with each enzyme exhibiting unique kinetics and efficiencies of incorporation.

Reverse Transcriptase-Mediated Incorporation

Reverse transcriptases, enzymes that synthesize DNA from an RNA template, are known to incorporate a variety of modified nucleotides. While specific kinetic data for the incorporation of 5-aminoallyl-dUTP by a general "reverse transcriptase" is not extensively detailed in publicly available literature, the general consensus from commercial suppliers and research applications is that it serves as a viable substrate for creating labeled cDNA from RNA templates. The efficiency of this process can be influenced by the specific reverse transcriptase enzyme used and the reaction conditions.

DNA Polymerase I and Klenow Fragment Activity

EnzymeSubstrateObservation
DNA Polymerase I (Klenow Fragment)5-substituted dUTPsGenerally accepted as substrates, with efficiency influenced by the size and nature of the C5 substituent.
PolymeraseModified NucleotideImpact on PCR Efficiency
Taq DNA PolymeraseC5-modified dUTPsCan lead to a decrease in amplification efficiency, necessitating optimization of the dNTP ratio.

Phi29 DNA Polymerase Utilization

Phi29 DNA polymerase is a highly processive enzyme with strong strand displacement activity, making it ideal for isothermal amplification methods like rolling circle amplification (RCA). This polymerase is known to be tolerant of various modifications on the incoming nucleotide. While specific kinetic parameters for 5-aminoallyl-dUTP with Phi29 DNA polymerase are not extensively documented in peer-reviewed articles, it is widely reported by manufacturers to be a suitable substrate. The high processivity and strand displacement capabilities of Phi29 DNA polymerase are generally maintained during the incorporation of this modified nucleotide, enabling the generation of long, modified DNA strands.

EnzymeSubstrateApplication Note
Phi29 DNA Polymerase5-Aminoallyl-dUTPSuitable for isothermal amplification methods, allowing for the synthesis of long, amine-modified DNA.

Terminal Deoxynucleotidyl Transferase (TdT) Labeling

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This unique property makes it a valuable tool for labeling the 3' ends of DNA fragments. TdT readily accepts 5-aminoallyl-dUTP as a substrate, allowing for the addition of a "tail" of amine-modified nucleotides to DNA strands. This is a common method for 3'-end labeling, and the resulting modified DNA can be used in a variety of detection and immobilization applications. The efficiency of tailing can be influenced by the reaction conditions, including the concentration of the nucleotide and the enzyme.

EnzymeFunctionSubstrate Acceptance
Terminal Deoxynucleotidyl Transferase (TdT)Template-independent DNA polymerizationReadily incorporates 5-aminoallyl-dUTP for 3'-end labeling of DNA.

Moloney Murine Leukemia Virus (M-MLV) Reverse Transcriptase Application

Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase is a widely used enzyme for the synthesis of cDNA from RNA templates. This enzyme is known to be capable of incorporating various modified deoxynucleoside triphosphates, including 5-aminoallyl-dUTP. This allows for the direct generation of amine-modified cDNA, which can then be labeled for use in microarray analysis, qPCR, and other applications. While M-MLV reverse transcriptase accepts 5-aminoallyl-dUTP, the efficiency of incorporation can be slightly lower than that of its natural counterpart, dTTP. The reaction conditions, such as the ratio of modified to unmodified dNTPs, may need to be optimized to achieve the desired level of labeling without significantly compromising the yield of full-length cDNA.

EnzymePrimary UseIncorporation of 5-Aminoallyl-dUTP
M-MLV Reverse TranscriptasecDNA synthesisAccepted as a substrate for the generation of amine-modified cDNA.

Optimization of this compound 5'-Triphosphate to Deoxythymidine 5'-Triphosphate Ratios for Controlled Substitution

Achieving a desired level of modification in the synthesized DNA requires careful optimization of the ratio between the modified nucleotide, this compound 5'-triphosphate (aa-dUTP), and its natural counterpart, deoxythymidine 5'-triphosphate (dTTP). This ratio directly influences the frequency at which the modified base is incorporated into the DNA strand, allowing for controlled substitution.

In applications such as PCR, the concentration of dNTPs is a critical parameter. While a typical concentration is around 200 µM for each dNTP, this can be adjusted to influence the incorporation of modified analogs. primerdigital.com Lowering the concentration of the natural nucleotide (dTTP) relative to the modified nucleotide (aa-dUTP) can increase the incorporation rate of the analog. However, excessively high concentrations of modified nucleotides or a significant imbalance in the dNTP pool can potentially inhibit the polymerase or reduce the fidelity of DNA synthesis. primerdigital.comduke.edu

The optimal ratio of aa-dUTP to dTTP is application-dependent and often needs to be determined empirically. For example, in a study optimizing a loop-mediated isothermal amplification (LAMP) reaction, various ratios of dUTP to dTTP were tested to find the balance between efficient amplification and the desired level of modification. researchgate.net While this study used dUTP, the principles of optimizing the ratio of a modified uridine analog to dTTP are comparable. The results indicated that a complete replacement of dTTP with dUTP could inhibit the reaction, whereas partial substitution allowed for successful amplification. researchgate.net

The following table illustrates a hypothetical optimization experiment for the incorporation of aa-dUTP in a standard PCR reaction, based on common optimization strategies.

aa-dUTP:dTTP Ratio [aa-dUTP] (µM) [dTTP] (µM) Relative PCR Product Yield Degree of Labeling
1:350150HighLow
1:1100100ModerateModerate
2:113367LowHigh
3:115050Very LowVery High
1:0 (Complete Substitution)2000NoneN/A

This table is for illustrative purposes and actual results may vary depending on the polymerase, template, and specific reaction conditions.

Enzymatic Synthesis Fidelity and Processivity with this compound

The introduction of modified nucleotides into a DNA synthesis reaction can impact the fidelity and processivity of the DNA polymerase. Fidelity refers to the accuracy of the polymerase in incorporating the correct nucleotide opposite a template base, while processivity is the ability of the polymerase to remain associated with the template and catalyze multiple nucleotide incorporations before dissociating.

The fidelity of DNA polymerases is not absolute and can be influenced by various factors, including the specific polymerase, the reaction conditions, and the presence of modified nucleotides. nih.govsemanticscholar.org The incorporation of a modified base like this compound can potentially alter the active site geometry of the polymerase, which may lead to an increased error rate. For instance, some polymerases exhibit a lower fidelity, with misincorporation frequencies in the range of 10⁻² to 10⁻³. nih.gov However, studies have also shown that it is possible to amplify DNA containing modified nucleotides and then reamplify it into unmodified DNA, with the genetic information being conserved, suggesting that high-fidelity synthesis is achievable under optimized conditions. nih.gov

The following table summarizes the general characteristics of different DNA polymerases in terms of their fidelity and processivity, which can be a consideration when using modified nucleotides.

DNA Polymerase Fidelity Processivity 3'→5' Exonuclease (Proofreading) Activity
Taq PolymeraseLowModerateNo
Klenow FragmentModerateLowYes
Klenow Fragment (exo-)LowLowNo
T4 DNA PolymeraseHighModerateYes
Vent (exo-) PolymeraseHighHighNo
DNA Polymerase βLowLowNo

This table provides a general overview, and specific performance can vary with reaction conditions and the nature of the modified nucleotide.

The choice of DNA polymerase is therefore a critical factor in balancing the need for efficient incorporation of this compound with the requirement for high fidelity and processivity. For applications where sequence accuracy is paramount, a proofreading polymerase may be considered, although its exonuclease activity might also excise the incorporated modified nucleotide. In such cases, careful optimization of reaction conditions is essential.

Advanced Nucleic Acid Labeling and Probe Development Utilizing 5 Aminoallyl 2 Deoxyuridine

Generation of Fluorescently Tagged Nucleic Acid Probes

The introduction of fluorescent labels into nucleic acid probes is essential for a variety of applications, including fluorescence in situ hybridization (FISH), DNA microarrays, and real-time PCR. nih.gov The use of 5-aminoallyl-dUTP provides a robust platform for creating these fluorescently tagged probes.

The process begins with the enzymatic incorporation of 5-aminoallyl-dUTP into a DNA molecule. This is typically achieved during in vitro DNA synthesis reactions such as PCR, nick translation, random priming, or primer extension. thermofisher.com A variety of DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptases, can efficiently utilize 5-aminoallyl-dUTP as a substrate, substituting it for the natural deoxythymidine triphosphate (dTTP). gene-quantification.de The result is a DNA probe that is uniformly modified with reactive primary amine groups along its length.

Following the enzymatic incorporation, the amine-modified DNA is purified to remove unincorporated nucleotides and other reaction components. The purified DNA is then subjected to a chemical labeling reaction. This involves the use of amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters of fluorophores. sigmaaldrich.combiomol.com The NHS ester reacts with the primary amine of the aminoallyl linker to form a stable amide bond, covalently attaching the fluorescent dye to the DNA probe. glenresearch.com This post-synthesis labeling strategy allows for the use of a wide variety of fluorescent dyes, each with distinct spectral properties, without the need to synthesize a separate labeled nucleotide for each dye. researchgate.net

The choice of fluorescent dye is critical and depends on the specific application, the available detection instrumentation, and the potential for multiplexing with other probes. A comparison of commonly used fluorescent dyes for labeling aminoallyl-modified DNA is presented in the table below.

Fluorescent DyeExcitation (nm)Emission (nm)Key Features
Fluorescein (B123965) (FITC)495517Bright green fluorescence, widely used, pH sensitive. promega.com
Alexa Fluor 488495519Bright green fluorescence, photostable, pH insensitive.
Cyanine 3 (Cy3)550570Bright orange-red fluorescence, commonly used in microarrays.
Cyanine 5 (Cy5)649670Far-red fluorescence, minimizes background from biological samples. nih.gov
TAMRA555580Orange-red fluorescence, often used as a FRET acceptor. wiley-vch.de
Texas Red589615Red-orange fluorescence, photostable.

This table provides a summary of common fluorescent dyes used for labeling nucleic acid probes and is not exhaustive.

Production of Biotinylated Nucleic Acid Probes for Capture and Detection

Biotinylated nucleic acid probes are widely used for the capture, purification, and detection of target sequences due to the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. genelink.com The incorporation of 5-aminoallyl-dUTP provides a convenient method for generating these powerful molecular tools.

Similar to the generation of fluorescent probes, the synthesis of biotinylated probes begins with the enzymatic incorporation of 5-aminoallyl-dUTP into a DNA molecule. The resulting amine-modified DNA is then chemically reacted with an amine-reactive biotin derivative, typically an NHS-ester of biotin. nih.gov This reaction forms a stable amide linkage, tethering the biotin molecule to the DNA probe via the aminoallyl linker.

A common reagent for this purpose is Biotin-XX NHS ester, where the "XX" denotes a spacer arm of varying length. For instance, Biotin-11-dUTP contains an 11-atom linker arm between the biotin and the uracil (B121893) base. nih.govjenabioscience.com This spacer arm is crucial as it minimizes steric hindrance, allowing for efficient binding of the bulky streptavidin protein to the biotinylated probe. genelink.com Some biotinylation reagents also incorporate cleavable linkers, such as those containing a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT). nih.govthermofisher.com This feature allows for the gentle elution of the captured target from a streptavidin-coated solid support.

Once the biotinylated probe is synthesized and purified, it can be used in a variety of applications. In hybridization-based assays, the probe binds to its complementary target sequence. The detection of this hybrid is then achieved by incubating with streptavidin that has been conjugated to a reporter molecule. Common streptavidin conjugates include:

Streptavidin-enzyme conjugates: Streptavidin linked to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) is widely used. jenabioscience.com The addition of a chromogenic or chemiluminescent substrate results in a colored precipitate or light emission, respectively, allowing for the visualization and quantification of the target sequence.

Streptavidin-fluorophore conjugates: Streptavidin conjugated to a fluorescent dye allows for direct fluorescent detection of the biotinylated probe-target complex. exbio.cz

Streptavidin-coated surfaces: Streptavidin immobilized on solid supports such as magnetic beads or microplates is used for the efficient capture and purification of biotinylated nucleic acid-protein or nucleic acid-nucleic acid complexes. genelink.com

The high affinity of the biotin-streptavidin interaction provides for highly sensitive detection, making biotinylated probes valuable tools in techniques like Southern and Northern blotting, in situ hybridization, and affinity purification. nih.govnih.gov

Synthesis of Hapten-Conjugated Probes for Immunochemical Detection

Hapten-conjugated nucleic acid probes offer an alternative to direct fluorescent or biotin labeling, providing another layer of versatility in detection strategies. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In the context of nucleic acid probes, haptens serve as tags that can be specifically recognized by anti-hapten antibodies. nih.gov

The synthesis of hapten-conjugated probes using 5-aminoallyl-2'-deoxyuridine follows the same initial steps as for fluorescent and biotinylated probes. 5-Aminoallyl-dUTP is enzymatically incorporated into the DNA, which is then purified. The amine-modified DNA is subsequently reacted with an NHS-ester derivative of the desired hapten.

Commonly used haptens for nucleic acid probe labeling include:

Digoxigenin (DIG): A steroid isolated from the foxglove plant, DIG is a widely used hapten. nih.govbiotium.com Probes can be labeled by incorporating DIG-11-dUTP, which contains a DIG molecule attached to dUTP via an 11-atom spacer arm. jenabioscience.com Alternatively, aminoallyl-modified DNA can be reacted with DIG-NHS ester.

Dinitrophenyl (DNP): DNP is another small aromatic compound frequently used as a hapten for immunochemical detection. nih.gov

Fluorescein: In addition to its use as a direct fluorescent label, fluorescein can also function as a hapten, being recognized by anti-fluorescein antibodies. ebiohippo.comdianova.com

The detection of hapten-labeled probes is achieved through immunochemical methods. After the hapten-labeled probe has hybridized to its target sequence, an anti-hapten antibody is added. This primary antibody is then detected by a secondary antibody that is conjugated to a reporter molecule, such as an enzyme (HRP or AP) or a fluorophore. ebiohippo.com This indirect detection method can provide signal amplification, as multiple secondary antibodies can bind to a single primary antibody.

Hapten-labeling systems are particularly advantageous for multiplexing applications. By using probes labeled with different haptens (e.g., DIG and DNP), multiple targets can be detected simultaneously in the same sample by using primary antibodies specific to each hapten, followed by secondary antibodies with distinct reporter molecules. thermofisher.com This approach is valuable in techniques like multicolor FISH and microarray-based assays.

HaptenDetection MethodKey Features
Digoxigenin (DIG)Anti-DIG antibody followed by a labeled secondary antibody. jenabioscience.comWidely used, high-affinity antibodies available, low background in most biological systems. nih.govbiotium.com
Dinitrophenyl (DNP)Anti-DNP antibody followed by a labeled secondary antibody. nih.govProvides an alternative for multiplexing with other haptens.
FluoresceinAnti-fluorescein antibody followed by a labeled secondary antibody. ebiohippo.comdianova.comAllows for either direct fluorescence detection or immunochemical detection.

This table summarizes common haptens and their detection methods for nucleic acid probe analysis.

Research Applications and Methodological Advancements Based on 5 Aminoallyl 2 Deoxyuridine

Fluorescence In Situ Hybridization (FISH) Techniques

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to detect and localize specific DNA sequences within chromosomes, interphase nuclei, or fixed cells. nih.govous-research.no The method relies on fluorescently labeled DNA probes that bind to their complementary target sequences. ous-research.noogt.com 5-Aminoallyl-2'-deoxyuridine is instrumental in the preparation of these probes through an indirect labeling strategy. lifesct.comjenabioscience.com This approach involves first synthesizing a DNA probe using enzymatic methods like nick translation or PCR, where aa-dUTP is incorporated into the probe's sequence. abpbio.comlifesct.comtandfonline.com Subsequently, the incorporated aminoallyl groups are chemically conjugated to amine-reactive fluorescent dyes. thermofisher.com This two-step process yields probes with bright signals and low background, suitable for a multitude of FISH applications. lifesct.com

Probe Design and Application in Chromosomal Cytogenetics

In chromosomal cytogenetics, FISH probes labeled using this compound are essential for identifying numerical and structural chromosome abnormalities that are hallmarks of various diseases, particularly hematologic malignancies. nih.govresearchgate.net Probes are designed to target specific chromosomal regions, allowing for the detection of abnormalities such as deletions, amplifications, and translocations. ogt.comnih.gov The results are visualized as fluorescent signals in interphase nuclei or on metaphase chromosomes. ous-research.noresearchgate.net

The clinical application of these probes is well-documented in the diagnosis and prognosis of conditions like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). ogt.comfda.gov For instance, specific FISH probes are designed to detect deletions in the long arm of chromosome 5 (del(5q)) or rearrangements of the MLL gene on chromosome 11, both of which are significant recurring abnormalities in these disorders. ogt.comnih.gov

Table 1: Examples of FISH Probes in Hematologic Cytogenetics

Probe TypeTarget Gene/RegionChromosomal AbnormalityAssociated Disease(s)Clinical Significance
Deletion Probe 5q31.2Deletion of chromosome 5 long armMDS, AMLImportant for diagnosis and clinical management. ogt.comfda.gov
Break-Apart Probe MLL (KMT2A) at 11q23Gene rearrangement/translocationAML, ALL (infant)Indicates specific subtypes of leukemia, often with prognostic implications. nih.gov
Dual-Color, Dual-Fusion Probe BCR at 22q11.2, ABL1 at 9q34t(9;22)(q34;q11.2); Philadelphia chromosomeChronic Myeloid Leukemia (CML), ALLDiagnostic hallmark of CML; presence of fusion signals confirms the translocation. nih.gov
Deletion Probe P53 (TP53) at 17p13Deletion of the P53 gene regionAML, MDSCharacterization of patient specimens for risk stratification. fda.gov

Cellular and Subcellular RNA/DNA Localization Studies

Beyond chromosomal analysis, FISH is a critical tool for visualizing the spatial organization of DNA and RNA within the cell, providing insights into their biological functions. nih.govbiorxiv.org Understanding where a specific RNA molecule resides is key to deciphering its role in cellular processes. nih.gov Probes generated using this compound enable the sensitive detection and localization of specific nucleic acid sequences in fixed cells and tissues. biorxiv.orgnih.gov

This technique allows researchers to study the subcellular distribution of various RNA species, including messenger RNAs (mRNAs), precursor mRNAs (pre-mRNAs), and long non-coding RNAs (lncRNAs). biorxiv.org For example, studies have used such probes to visualize retained introns in transcripts like Gabbr1 and Noc2l, finding them in subnuclear foci that partially overlap with nuclear speckles, distinct from their sites of transcription. biorxiv.org This methodology has also been applied to identify and locate stem-like cells in organisms by targeting stem cell marker genes. nih.gov Combining FISH with other labeling methods, such as incorporating 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to mark cells in S phase, allows for the detection of actively proliferating stem-like cells. nih.gov

DNA Microarray Technology and Gene Expression Profiling

DNA microarray technology facilitates the simultaneous analysis of the expression levels of thousands of genes. nih.gov A key step in many microarray experiments is the generation of fluorescently labeled nucleic acid probes from experimental samples, which are then hybridized to the array. nih.gov this compound is central to the widely adopted indirect or post-synthesis labeling method for creating these probes. wikipedia.orgthermofisher.com This two-step process, involving the enzymatic incorporation of aminoallyl-modified nucleotides followed by chemical dye coupling, circumvents problems associated with the direct enzymatic incorporation of bulky dye-labeled nucleotides, which can be inefficient and lead to dye-biased results. thermofisher.com

cDNA Synthesis for Microarray Probe Generation

The generation of probes for gene expression microarrays typically begins with the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA). thermofisher.com In the indirect labeling method, this enzymatic reaction is performed in the presence of a modified nucleotide mixture where a portion of the natural dTTP is replaced with 5-aminoallyl-dUTP (aa-dUTP). thermofisher.comsinica.edu.tw Reverse transcriptase incorporates the aa-dUTP into the newly synthesized cDNA strand with an efficiency similar to that of the unmodified nucleotide. abpbio.comthermofisher.com

After cDNA synthesis and removal of the RNA template, the resulting aminoallyl-modified cDNA is purified. thermofisher.comsinica.edu.tw The purified cDNA, which now contains reactive primary amine groups, is then chemically coupled to an N-Hydroxysuccinimide (NHS)-ester-activated fluorescent dye, such as Cy3 or Cy5. wikipedia.orgthermofisher.com This coupling reaction results in a stable, fluorescently labeled cDNA probe population ready for hybridization. thermofisher.com The ratio of aminoallyl-dUTP to dTTP in the reaction can be adjusted to control the frequency of dye incorporation. sinica.edu.tw

Table 2: Typical Reaction Mixture for Aminoallyl-cDNA Synthesis

ComponentPurposeExample Concentration/Ratio
mRNA Template Source of genetic information for cDNA synthesis.1-50 µg (total RNA) or 0.5-5 µg (poly(A) RNA). thermofisher.com
Primer (Oligo(dT) or Random Primers) Initiates the reverse transcription reaction. sinica.edu.twVaries based on template type.
Reverse Transcriptase Buffer Provides optimal pH and ionic conditions for the enzyme.5X concentration. sinica.edu.tw
Reverse Transcriptase Enzyme (e.g., SuperScript II) Synthesizes cDNA from the mRNA template. sinica.edu.tw200-400 units. sinica.edu.tw
dNTP/aa-dUTP Mix Building blocks for the new cDNA strand.50X stock with a 4:1 ratio of aminoallyl-dUTP to dTTP is common. sinica.edu.twsinica.edu.tw
DTT (Dithiothreitol) Reducing agent, often required for enzyme stability.0.1 M stock. sinica.edu.tw

Fabrication of Oligonucleotide Microarrays

While this compound is primarily used in the synthesis of the mobile probes, the fabrication of the microarray itself involves immobilizing thousands of distinct, known single-stranded oligonucleotide sequences onto a solid support, such as a glass slide. These immobilized oligonucleotides serve as the stationary targets.

The fluorescently labeled cDNA probes, generated via the aminoallyl-dUTP incorporation and dye-coupling process, are then applied to this fabricated microarray. nih.gov The labeled probes hybridize to their complementary oligonucleotide sequences on the array surface. nih.gov The intensity of the fluorescent signal at each specific spot on the microarray is proportional to the amount of labeled cDNA bound, which in turn reflects the abundance of the corresponding mRNA in the original sample. nih.gov

Applications in Comprehensive Transcriptome Analysis

The use of probes labeled with the aid of this compound is fundamental to comprehensive transcriptome analysis, which examines the complete set of RNA transcripts in a cell or organism under specific conditions. nih.govnih.gov This powerful application of microarray technology allows researchers to obtain a global snapshot of gene activity. nih.gov By comparing the hybridization patterns of probes from different samples (e.g., a treated versus an untreated cell population), scientists can identify genes that are differentially expressed. nih.gov

This approach has been successfully applied across diverse biological research areas. For example, transcriptome analysis has been used to study the global gene expression changes in E. coli in response to perturbations in tryptophan metabolism, identifying the regulatory networks controlled by the tryptophan repressor. nih.gov In plant biology, it has been used to create a detailed roadmap of auxin-dependent gene expression in Arabidopsis, revealing tissue-specific responses and interactions with other phytohormone pathways. nih.gov This methodology is also central to integrated analyses that combine transcriptomics with metabolomics to uncover the genetic basis of metabolic pathways, such as the biosynthesis of amino acids in medicinal plants. plos.org

Table 3: Examples of Transcriptome Analysis Using Aminoallyl-Based Probes

OrganismResearch FocusKey FindingsReference
Escherichia coli Tryptophan metabolism and regulationIdentified operons regulated by the Trp repressor (trp, mtr, aroH) and uncovered indirect effects on arginine biosynthesis. nih.gov
Arabidopsis thaliana Auxin hormone responseCharacterized tissue-specific auxin response "fingerprints" and highlighted transcriptional regulation of other phytohormone pathways. nih.gov
Allium wallichii Anthocyanin biosynthesisCombined transcriptome and metabolome analysis to identify key genes, including two dihydroflavonol 4-reductase (DFR) enzymes, involved in flower color formation. mdpi.com
Polygonatum sp. Amino acid biosynthesisIntegrated transcriptome and metabolome data to identify key genes influencing the synthesis of amino acids and their derivatives. plos.org

Polymerase Chain Reaction (PCR)-Based Labeling Strategies

A primary application of this compound is in the indirect non-radioactive labeling of DNA during Polymerase Chain Reaction (PCR). interchim.fr In this method, 5-aminoallyl-dUTP (the triphosphate form of the compound) is included in the PCR master mix as a substitute for a portion of the natural deoxythymidine triphosphate (dTTP). jenabioscience.com Thermostable DNA polymerases, such as Taq polymerase, incorporate the modified nucleotide into the amplifying DNA strand (amplicon). jenabioscience.comfishersci.commdpi.com

Following amplification, the resulting PCR product contains multiple primary amine groups. apexbt.com These amine-functionalized amplicons can then be purified and subsequently coupled to any amine-reactive label, such as N-Hydroxysuccinimide (NHS) esters of fluorescent dyes (e.g., Cyanine dyes), biotin (B1667282), or other haptens. wikipedia.orgjenabioscience.com This two-step labeling process offers flexibility in the choice of label and can produce probes with bright signals and low background, suitable for applications like fluorescence in situ hybridization (FISH). lifesct.comnih.gov

Table 1: Enzymes Capable of Incorporating 5-Aminoallyl-dUTP

Enzyme Typical Application
Taq DNA Polymerase PCR, Multiplex PCR
Klenow Fragment, exo- Primer Extension, Nick Translation
DNA Polymerase I Nick Translation
Reverse Transcriptases cDNA Synthesis
Terminal deoxynucleotidyl Transferase (TdT) 3'-End Labeling, TUNEL Assay
phi29 DNA Polymerase DNA Amplification
Vent (exo-) DNA Polymerase PCR, Aptamer Selection

This table is compiled from information found in multiple sources. abpbio.comjenabioscience.comfishersci.commdpi.comapexbt.com

Multiplex PCR allows for the simultaneous amplification of multiple target DNA sequences in a single reaction by using several unique primer sets. nih.govneb.com This technique is highly valuable in diagnostic virology and the detection of pathogenic bacteria, offering considerable savings in time, cost, and sample material. nih.govnih.gov

The production of probes for these multiple targets can be efficiently achieved using 5-aminoallyl-dUTP. By incorporating this modified nucleotide during the multiplex PCR, a pool of amplicons is generated, each containing reactive amine groups. These amplicons can then be labeled, often with different colored fluorescent dyes, to allow for the simultaneous detection and differentiation of the various targets in downstream applications. bio-rad.com For instance, in the analysis of gene expression or copy number variation, different targets can be assigned unique fluorescent signatures, enabling high-throughput analysis in a single well. bio-rad.com

Nick Translation for DNA Probe Preparation

Nick translation is a well-established enzymatic method for generating labeled DNA probes for use in hybridization techniques like FISH and Southern blotting. neb.commolecularcloning.com The process involves the coordinated action of two enzymes: DNase I and DNA Polymerase I. researchgate.net DNase I introduces single-strand breaks, or "nicks," at random locations in a double-stranded DNA template. molecularcloning.com DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides to the 3' side. molecularcloning.comresearchgate.net

To generate a labeled probe, modified nucleotides like 5-aminoallyl-dUTP are included in the reaction mixture along with the other three standard dNTPs. jenabioscience.com DNA Polymerase I incorporates the 5-aminoallyl-dUTP into the newly synthesized strand. fishersci.com The resulting probe is a double-stranded DNA molecule containing multiple amine groups, ready for conjugation with a desired reporter molecule. jenabioscience.comjenabioscience.com This method is effective for creating large, uniformly labeled probes from cloned DNA inserts. molecularcloning.comresearchgate.net

Primer Extension Labeling for Nucleic Acid Analysis

Primer extension is another enzymatic method used to generate labeled nucleic acid probes. This technique involves annealing a specific oligonucleotide primer to a template DNA strand. A DNA polymerase then extends the primer from its 3' end, synthesizing a new DNA strand complementary to the template. jenabioscience.com

By including 5-aminoallyl-dUTP in the reaction, the polymerase, such as the Klenow fragment (which lacks 5'→3' exonuclease activity), incorporates the modified nucleotide into the newly synthesized probe. jenabioscience.comfishersci.com This creates a labeled product of a defined length, determined by the primer and the template. The resulting amine-functionalized DNA can be used in various analytical applications that require specifically labeled probes. apexbt.comresearchgate.net

Table 2: Comparison of Labeling Strategies Using 5-Aminoallyl-dUTP

Technique Principle Key Enzymes Typical Output
PCR-Based Labeling Amplification of a specific DNA segment with incorporation of 5-aminoallyl-dUTP. Taq Polymerase, Vent (exo-) Polymerase Amine-modified DNA amplicons of a specific size.
Nick Translation Movement of a "nick" along a DNA duplex, replacing existing nucleotides with new, modified ones. DNase I, DNA Polymerase I Randomly sized, amine-modified DNA fragments from a larger template.
Primer Extension Synthesis of a DNA strand from a specific primer, incorporating 5-aminoallyl-dUTP. Klenow Fragment, Reverse Transcriptases Amine-modified DNA of a defined length, complementary to the template.

This table summarizes information from various sources. jenabioscience.comfishersci.commolecularcloning.comresearchgate.net

Apoptosis Detection through TUNEL Assay Modifications

Apoptosis, or programmed cell death, is characterized by the fragmentation of genomic DNA by endonucleases. wikipedia.orgnih.gov The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect these DNA breaks and thus identify apoptotic cells. wikipedia.org The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which can add deoxynucleotides to the 3'-hydroxyl termini of DNA breaks in a template-independent manner. nih.gov

In a modified TUNEL assay, 5-aminoallyl-dUTP can be used as a substrate for TdT. The enzyme adds the amine-modified nucleotide to the ends of the DNA fragments characteristic of apoptosis. lifesct.com These incorporated aminoallyl groups can then be detected using amine-reactive fluorescent dyes or other reporter molecules, allowing for the visualization and quantification of apoptotic cells within a tissue section or cell culture. lifesct.comthermofisher.com This indirect detection method offers flexibility and can be integrated into protocols for both microscopy and flow cytometry. wikipedia.orgthermofisher.com

Chromatin Immunoprecipitation (ChIP) Probe Generation

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions between proteins (such as transcription factors or modified histones) and DNA. nih.gov The method involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. nih.govnih.gov After reversing the cross-links, the purified DNA is analyzed to identify the sequences that were bound by the protein.

The analysis of ChIP-enriched DNA often involves PCR (specifically, quantitative PCR) or DNA microarrays (ChIP-on-chip). For microarray analysis, the immunoprecipitated DNA must be labeled to allow for its detection. Probes can be generated from the ChIP DNA sample through methods such as random-primed labeling or PCR amplification where 5-aminoallyl-dUTP is incorporated. abpbio.comfishersci.com This process creates amine-functionalized DNA that can then be coupled with fluorescent dyes. These labeled probes are then hybridized to a microarray, enabling the genome-wide identification of protein binding sites.

Functional Nucleic Acid Aptamer Development and Modification

The inherent biological recognition capabilities of nucleic acid aptamers have been significantly expanded through chemical modifications, with this compound playing a pivotal role. The primary amino group of this modified nucleoside serves as a key site for post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification, a crucial strategy for enhancing the properties of selected aptamers. researchgate.netencyclopedia.pubnih.gov

The incorporation of this compound into an aptamer sequence allows for the attachment of various functional groups that can improve binding affinity, specificity, and stability. For instance, modifying the aminoallyl group with moieties like phenylbutanoic acid has been utilized in the development of aptamers for specific target proteins, such as human alpha-fetoprotein. nih.govresearchgate.net This approach enables the fine-tuning of aptamer characteristics for diagnostic and therapeutic applications.

Research has shown that C5-amino-modified 2'-deoxyuridine (B118206) analogues, including the 5-aminoallyl derivative, are instrumental in the functionalization of nucleic acid aptamers and catalysts. nih.gov The strategic placement of these modified bases within an aptamer's structure can introduce novel functionalities without compromising its three-dimensional folding, which is essential for target recognition. This has led to the development of aptamers with enhanced performance for a variety of applications.

Electrochemical Detection and Redox Coding in Nucleic Acid Systems

In the realm of nucleic acid diagnostics, this compound has been instrumental in the development of sensitive electrochemical detection methods. The aminoallyl group provides a convenient point of attachment for various redox-active molecules, transforming the modified nucleotide into an electrochemical probe.

A significant advancement in this area is the concept of multipotential redox coding of DNA bases. By modifying this compound-5'-triphosphates with different aromatic carboxylic acids, such as indole (B1671886) acetic acid, indole-3-propionic acid, and 4-hydroxyphenylacetic acid, researchers have created a set of redox labels with distinct and well-defined oxidation potentials. acs.org These modified nucleotides can be enzymatically incorporated into DNA, allowing for the simultaneous electrochemical detection of multiple bases in a sequence. The oxidation potentials of these derivatives are notably less positive than that of deoxyguanosine, the most easily oxidized natural nucleotide, which enhances the resolution of the electrochemical signals. acs.org

To improve the accuracy of quantitative analysis, methods for normalizing the electrochemical readout have been developed. acs.orgnih.gov One such approach involves using a fifth orthogonal redox label, such as a viologen molecule attached to the 5'-end of a primer, as an internal reference. acs.orgnih.gov This allows for a more precise determination of the total nucleotide composition in a DNA sample. These advancements in redox coding and electrochemical detection, enabled by derivatives of this compound, are paving the way for rapid and cost-effective DNA sequencing and genotyping technologies.

FRET-Based Assays for Enzymatic Activity Measurement

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and this compound has found a key application in the design of FRET-based assays for measuring enzymatic activity. The aminoallyl group serves as a versatile attachment point for either a fluorescent donor or a quencher molecule.

A notable application is in the development of assays to measure the activity of reverse transcriptases. caymanchem.com In one such assay design, a primer is synthesized to contain 5-aminoallyl-dUTP. This modified nucleotide is then labeled with a fluorophore. A corresponding template strand is labeled with a quencher molecule. In the absence of reverse transcriptase activity, the primer and template are separate, and the fluorophore emits a signal. Upon the addition of reverse transcriptase and dNTPs, the primer is extended along the template. This brings the fluorophore and the quencher into close proximity, leading to a decrease in the fluorescence signal due to FRET. The rate of fluorescence quenching is directly proportional to the activity of the reverse transcriptase. This method provides a continuous and sensitive means to monitor enzymatic activity, which is valuable for high-throughput screening of potential enzyme inhibitors.

Construction and Functionalization of Reactive DNA Scaffolds

The predictable self-assembly properties of DNA make it an excellent material for the construction of nanoscale structures and scaffolds. This compound provides a crucial chemical handle for the functionalization of these DNA-based materials, transforming them from simple structural elements into reactive platforms.

The primary amine of the aminoallyl group can be readily coupled to a wide variety of molecules, including proteins, peptides, small molecules, and nanoparticles, using standard bioconjugation chemistries. This allows for the precise spatial arrangement of functional elements on a DNA scaffold. For example, by incorporating this compound at specific locations within a DNA origami structure or a DNA tile assembly, researchers can create custom-designed nano-arrays of proteins or other molecules. caltech.edunih.gov

While some studies have utilized other modified nucleosides like 5-fluoro-2'-deoxyuridine (B1346552) for creating therapeutic DNA nanostructures nih.govnih.gov, the principle of using a reactive nucleoside to functionalize a DNA scaffold is the same. The aminoallyl group of this compound offers a particularly versatile and widely used method for achieving this functionalization, enabling the development of advanced drug delivery systems, biosensors, and components for molecular electronics.

Comparative Analysis of 5 Aminoallyl 2 Deoxyuridine Labeling Strategies

Assessment of Labeling Efficiency and Sensitivity Across Platforms

The efficacy of any labeling strategy is fundamentally determined by its labeling efficiency and the resulting detection sensitivity. The 5-aminoallyl-dUTP method consistently demonstrates high performance in these areas.

Labeling Efficiency: A significant advantage of the indirect labeling strategy is the high incorporation efficiency of 5-aminoallyl-dUTP by DNA polymerases. wikipedia.org Enzymes like reverse transcriptase and Taq DNA polymerase incorporate aminoallyl-modified nucleotides with an efficiency similar to that of their unmodified counterparts. wikipedia.orgthermofisher.com This is because the aminoallyl group is relatively small and attached via a flexible linker to the C5 position of the pyrimidine (B1678525) ring, causing minimal steric hindrance to the polymerase enzyme. thermofisher.com In contrast, direct labeling methods that use bulky dye-conjugated dNTPs often suffer from reduced incorporation efficiency, as the large fluorophore can interfere with the polymerase's active site. oup.com

Furthermore, the post-synthesis chemical coupling of dyes to the aminoallyl groups is a highly efficient reaction, leading to probe populations with uniform and equivalent labeling. thermofisher.com This uniformity is particularly crucial in two-color microarray experiments, as it helps to reduce dye-specific biases that can arise when Cy3- and Cy5-labeled nucleotides are incorporated at different rates in direct labeling protocols. thermofisher.com

Sensitivity: The sensitivity of detection is paramount, especially when working with low-abundance transcripts or limited starting material. nih.gov The 5-aminoallyl-dUTP method enhances sensitivity in several ways. The efficient incorporation of the modified nucleotide and subsequent high-yield dye coupling ensures a high degree of labeling, which translates to brighter signals. lifesct.com Some protocols even utilize a combination of amino-modified nucleotides to further increase the number of sites available for dye attachment, resulting in even greater signal intensity. thermofisher.com

In a comparative study of three labeling methods for cDNA microarrays (direct, indirect aminoallyl, and dendrimer-based), the indirect aminoallyl method proved to be robust. physiology.org While the dendrimer method required the least amount of starting RNA (2.5 µg vs. 20 µg for direct and indirect), the indirect method performed comparably to or better than the others in terms of reproducibility and the ability to detect gene expression. physiology.org The high sensitivity of this method makes it suitable for detecting even low-abundance transcripts, a critical advantage in gene expression profiling. nih.gov

FeatureDirect LabelingIndirect (5-aa-dUTP) LabelingDendrimer Labeling
Starting RNA ~20 µg~20 µg~2.5 µg
Enzyme Efficiency Lower due to bulky dyeHigh, similar to unmodified dNTPsNot applicable (post-synthesis hybridization)
Dye Bias Potential for dye-specific incorporation ratesMinimized by post-synthesis couplingNot applicable
Reproducibility VariableHighHigh
Sensitivity GoodHighHigh

This table presents a summary of findings from a comparative study on labeling methods for two-channel high-density microarray experiments. physiology.org

Optimization of Signal-to-Noise Ratio and Fluorescence Brightness

Achieving a high signal-to-noise ratio (SNR) is critical for the reliable detection and quantification of hybridization events. This involves maximizing the specific fluorescent signal while minimizing background noise.

Fluorescence Brightness: The brightness of the signal is directly related to the number of fluorophores incorporated and their quantum yield. The 5-aminoallyl-dUTP method allows for a high density of labeling, leading to bright signals. lifesct.com The choice of fluorescent dye is also a key factor. Dyes like the Alexa Fluor® series are often preferred as they are known to provide higher signal intensities and better signal-to-background ratios compared to traditional Cy™ dyes. thermofisher.com The optimization process involves finding a balance in the ratio of modified to unmodified nucleotides during the enzymatic reaction to ensure sufficient labeling for a strong signal without compromising the integrity or hybridization capacity of the probe.

Signal-to-Noise Ratio (SNR): Optimizing the SNR involves several steps throughout the labeling and hybridization process.

Purification: After both the enzymatic incorporation and the dye coupling steps, rigorous purification is essential. Removing unincorporated 5-aminoallyl-dUTP before dye coupling, and removing unreacted dye after coupling, is crucial to prevent high background fluorescence. thermofisher.comdavidson.edu

Dye Selection: The selection of fluorophore-quencher pairs and the intramolecular orientation of these components can be systematically analyzed to optimize signal generation. rsc.org

Blocking Agents: The use of blocking agents during hybridization helps to prevent non-specific binding of the labeled probe to the microarray surface or other components, thereby reducing background noise.

Washing Conditions: Stringent washing steps after hybridization are vital to remove any non-specifically bound or loosely bound probes, further enhancing the SNR. nih.gov

ParameterOptimization StrategyRationale
Fluorescence Brightness Use bright, photostable dyes (e.g., Alexa Fluor®) thermofisher.comEnhances the specific signal from hybridized probes.
Labeling Density Optimize the ratio of 5-aa-dUTP to dUTP.Balances high signal with maintaining probe hybridization efficiency.
Background Noise Perform thorough purification after incorporation and coupling steps. thermofisher.comdavidson.eduRemoves fluorescent contaminants that cause non-specific background.
Non-specific Binding Use appropriate blocking reagents during hybridization.Prevents probes from binding to non-target areas of the array.
Hybridization Conditions Optimize temperature, salt concentration, and washing stringency. nih.govEnsures specific binding and removes weakly bound probes.

Comparative Studies with Direct Dye-Labeled Nucleotide Incorporation Methods

The most common alternative to the 5-aminoallyl-dUTP indirect method is the direct incorporation of dye-labeled nucleotides. Comparative studies consistently highlight the trade-offs between these two strategies.

The indirect method using 5-aminoallyl-dUTP circumvents these issues. thermofisher.com Because the initial enzymatic reaction incorporates a small, minimally disruptive modification, the yield of amine-modified cDNA is typically higher. davidson.edu The subsequent chemical coupling step is independent of the enzymatic machinery and proceeds with high efficiency for different amine-reactive dyes, resulting in more uniform labeling and a reduction in dye bias. thermofisher.com

FeatureDirect LabelingIndirect (5-aa-dUTP) Labeling
Workflow One-step enzymatic reaction. thermofisher.comTwo-step: enzymatic incorporation followed by chemical coupling. nih.gov
Time Faster. nih.govLonger (~2 hours more). nih.gov
Cost Potentially higher due to expensive modified nucleotides. thermofisher.comMore economical, especially for large-scale studies. nih.govabpbio.com
Yield Lower due to inefficient incorporation of bulky nucleotides. oup.comdavidson.eduHigher yield of labeled nucleic acid. davidson.edu
Dye Bias Significant potential for bias between different dyes (e.g., Cy3 vs. Cy5). thermofisher.comMinimized due to uniform chemical coupling. thermofisher.com
Flexibility Limited to the specific dye-dNTP used.Any amine-reactive dye can be used post-synthesis. abpbio.com

Impact of Labeling on Hybridization Kinetics and Specificity in Assays

The ultimate goal of labeling is detection, which relies on the specific hybridization of the labeled probe to its complementary target sequence. The presence of a label can potentially interfere with this process.

Hybridization Kinetics: Hybridization is the process by which a single-stranded probe binds to its complementary target. The rate of this process (kinetics) can be affected by factors like temperature, ionic strength, and the presence of secondary structures in the probe or target. nih.gov The introduction of a bulky fluorescent dye, even via a linker arm, can also influence these kinetics.

Surface hybridization, as occurs on a microarray, is inherently slower than hybridization in solution, with rates suppressed by 20- to 40-fold due to steric hindrance and conformational restrictions of the surface-tethered molecules. nih.gov The presence of a large dye molecule on the probe can add to this steric hindrance, potentially slowing down the rate of duplex formation. The linker arm of the 5-aminoallyl group is designed to space the dye away from the nucleotide base to minimize this interference with base pairing. thermofisher.com However, a high density of large dyes on a probe could still negatively impact the speed at which it finds and binds to its target.

Specificity: Specificity refers to the ability of a probe to bind only to its intended target sequence and not to other, similar sequences. This is largely governed by the probe sequence design and the stringency of the hybridization and washing conditions. nih.gov The presence of the 5-aminoallyl-dUTP and its attached dye is not expected to directly alter the sequence-specific nature of the Watson-Crick base pairing. However, if the labeling is too dense, the steric bulk of the multiple dye molecules could potentially destabilize the probe-target duplex, lowering its melting temperature (Tm) and possibly reducing specificity under given hybridization conditions. Therefore, optimizing the labeling density is a crucial step to ensure that the probe remains both bright and specific.

Future Directions and Emerging Research Paradigms for 5 Aminoallyl 2 Deoxyuridine

Integration with High-Throughput Sequencing Technologies

High-throughput sequencing (HTS), also known as next-generation sequencing (NGS), has revolutionized genomics by enabling the rapid and cost-effective sequencing of vast amounts of DNA. genohub.comnih.govspringernature.com The preparation of sequencing libraries is a critical step in the NGS workflow, typically involving the fragmentation of DNA and the ligation of platform-specific adapters. qiagen.comthermofisher.com 5-Aminoallyl-dUTP is poised to play a significant role in the evolution of HTS library preparation and other sequencing applications.

One emerging application is in fluorescent in situ sequencing (FISSEQ), a technique that allows for the sequencing of RNA directly within intact cells and tissues, thereby preserving spatial information. nih.govacs.org In FISSEQ, 5-aminoallyl-dUTP is incorporated during reverse transcription to create amine-modified cDNA. nih.govacs.org These primary amines are then used to cross-link the cDNA within the cell, preventing diffusion. nih.govacs.org Subsequent rolling-circle amplification, also in the presence of 5-aminoallyl-dUTP, generates amplicons that are then sequenced in situ. nih.govacs.org This integration of 5-aminoallyl-dUTP provides a crucial chemical handle for immobilizing and amplifying nucleic acids for high-resolution spatial transcriptomics.

Furthermore, the ability to introduce a reactive group into DNA via 5-aminoallyl-dUTP opens up possibilities for novel library preparation strategies. For instance, targeted sequencing approaches could be enhanced by using 5-aminoallyl-dUTP to label specific genomic regions of interest. Subsequent affinity purification of these labeled fragments, using amine-reactive chemistry, could enrich for target sequences prior to sequencing, thereby increasing the efficiency and reducing the cost of targeted resequencing.

Advancements in Molecular Diagnostics and Biochip Development

Molecular diagnostics are increasingly reliant on nucleic acid-based assays for the detection of pathogens, genetic mutations, and changes in gene expression. Biochips, such as DNA microarrays, are powerful tools in this domain, allowing for the simultaneous analysis of thousands of nucleic acid sequences. researchgate.net The synthesis of probes for these microarrays often involves the incorporation of labeled nucleotides. caymanchem.com

5-Aminoallyl-dUTP provides a versatile and cost-effective method for generating labeled probes for DNA microarrays and other biochip platforms. biotium.comcaymanchem.com The two-step labeling process, where 5-aminoallyl-dUTP is first incorporated into the probe and then coupled to an amine-reactive dye or hapten, is often more economical than using pre-labeled dNTPs. biotium.com This approach allows for greater flexibility in the choice of label and can be readily adapted for various applications. For example, amine-modified random primers containing 5-aminoallyl-dUTP have been successfully used to label probes for DNA microarrays. caymanchem.com

The future of biochip development will likely see the integration of more complex and functional probes. The primary amine of 5-aminoallyl-dUTP can serve as an attachment point for not just fluorescent dyes, but also for other molecules that can enhance signal amplification or enable novel detection modalities. For instance, the attachment of enzymes or nanoparticles to probes could lead to the development of highly sensitive diagnostic assays.

Novel Conjugates for Advanced Biosensing and Biomedical Imaging

The development of novel conjugates of 5-aminoallyl-2'-deoxyuridine is a rapidly evolving area of research with significant potential for advanced biosensing and biomedical imaging. The primary amine of 5-aminoallyl-dUTP serves as a versatile chemical handle for the attachment of a wide array of functional molecules through well-established amine-reactive chemistries. biotium.comabpbio.com

One of the most powerful approaches for creating these conjugates is "click chemistry," a set of biocompatible reactions that are highly efficient and specific. idtdna.combachem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to link an azide-modified molecule to an alkyne-modified 5-aminoallyl-dUTP (or vice versa). idtdna.comnih.gov This strategy allows for the modular and efficient synthesis of a diverse library of functionalized nucleotides.

Researchers are actively exploring the synthesis of novel 5-aminoallyl-dUTP conjugates with advanced properties. These include:

Fluorophores with enhanced photophysical properties: New fluorescent dyes with improved brightness, photostability, and unique spectral characteristics are being conjugated to 5-aminoallyl-dUTP for applications in multiplexed imaging and Förster Resonance Energy Transfer (FRET)-based assays. caymanchem.com

Biotin (B1667282) and other haptens: These conjugates are essential for affinity-based purification and detection methods, such as in situ hybridization and ELISA-like assays. biotium.comjove.com

Cross-linking agents: The attachment of photo-activatable or chemically-reactive cross-linkers to 5-aminoallyl-dUTP can be used to study DNA-protein interactions and to create stable DNA nanostructures. glenresearch.com

Therapeutic agents: The conjugation of drugs or other therapeutic molecules to 5-aminoallyl-dUTP could enable the targeted delivery of these agents to specific DNA sequences within cells.

These novel conjugates are expected to drive innovation in areas such as fluorescence in situ hybridization (FISH) for 3D genomics, super-resolution microscopy of DNA, and the development of new diagnostic and therapeutic tools. jove.comthermofisher.com

Conjugate TypePotential Application
Advanced FluorophoresMultiplexed FISH, FRET assays, Super-resolution microscopy
Biotin/HaptensAffinity purification, In situ hybridization, ELISA-like assays
Cross-linking AgentsDNA-protein interaction studies, DNA nanotechnology
Therapeutic AgentsTargeted drug delivery, Gene therapy

Rational Design and Engineering of Polymerases for Enhanced this compound Utilization

The efficiency with which DNA polymerases incorporate modified nucleotides like 5-aminoallyl-dUTP can vary significantly. nih.govnih.gov While many polymerases can tolerate modifications at the C5 position of pyrimidines, the size and chemical nature of the modification can impact the rate and fidelity of incorporation. nih.govmdpi.com To fully realize the potential of 5-aminoallyl-dUTP and its derivatives, there is a growing interest in the rational design and engineering of DNA polymerases with enhanced capabilities for utilizing these modified substrates.

Researchers are employing techniques such as site-directed mutagenesis and directed evolution to create polymerase variants with improved properties. The goals of this engineering effort include:

Increased incorporation efficiency: Modifying the active site of the polymerase to better accommodate the bulky aminoallyl group can lead to faster and more efficient incorporation.

Enhanced promiscuity: Engineering polymerases that can accept a wider range of 5-aminoallyl-dUTP conjugates, including those with large and complex modifications.

Improved fidelity: Ensuring that the polymerase accurately incorporates the modified nucleotide opposite its cognate base in the template strand.

Studies have shown that polymerases like Vent (exo-) and Klenow fragment can incorporate various modified dUTPs, but their efficiency can be sequence-dependent. nih.govnih.gov The development of polymerases specifically optimized for 5-aminoallyl-dUTP and its derivatives will be crucial for advancing applications that require extensive DNA modification, such as the synthesis of highly functionalized DNA for nanotechnology and synthetic biology.

Applications in Synthetic Biology and DNA Nanotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govmpg.de DNA nanotechnology, a subfield of synthetic biology, focuses on the design and fabrication of artificial nucleic acid structures. caltech.edubaigllab.com this compound is a key enabling molecule in both of these fields due to its ability to introduce specific chemical functionalities into DNA.

In DNA nanotechnology, the precise placement of 5-aminoallyl-dUTP within a DNA sequence allows for the subsequent attachment of other molecules at defined locations on a DNA origami structure. denison.eduillinois.eduyourgenome.orgyoutube.com DNA origami is a technique where a long single-stranded DNA scaffold is folded into a desired shape by hundreds of shorter "staple" strands. caltech.edu By incorporating 5-aminoallyl-dUTP into these staple strands, researchers can create addressable anchor points for a variety of components, including:

Proteins and enzymes: To create nano-reactors or to study protein-protein interactions with precise spatial control.

Nanoparticles: To assemble plasmonic or magnetic nanostructures.

Small molecules: To create platforms for drug delivery or biosensing.

In the broader context of synthetic biology, 5-aminoallyl-dUTP can be used to construct functional DNA molecules with novel properties. For example, by conjugating catalytic moieties to 5-aminoallyl-dUTP, it may be possible to create DNAzymes with enhanced or novel catalytic activities. nih.gov Furthermore, the ability to modify DNA with 5-aminoallyl-dUTP can be used to control gene expression in artificial cells or to assemble synthetic genetic circuits. nih.gov

The future of synthetic biology and DNA nanotechnology will rely heavily on the ability to create increasingly complex and functional DNA-based systems. The versatility of this compound as a tool for post-synthetic DNA modification will undoubtedly continue to be a major driver of innovation in these exciting fields.

Q & A

Q. What are the recommended protocols for synthesizing and incorporating 5-Aminoallyl-2'-deoxyuridine into nucleic acids for labeling applications?

this compound (5-AAdU) is enzymatically incorporated into DNA via polymerase-based methods, such as PCR or primer extension. For post-labeling, the aminoallyl group enables covalent coupling with fluorescent dyes (e.g., Cy3/Cy5) or biotin via NHS-ester chemistry. Ensure reaction buffers are free of primary amines (e.g., Tris) to prevent competition. Optimal incorporation efficiency (>90%) is achieved at pH 7.0–8.5, with a recommended nucleotide concentration of 0.1–1 mM .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

Store 5-AAdU as a lyophilized powder at -15°C to -25°C in a desiccated environment to prevent hydrolysis. Reconstitute in nuclease-free water or phosphate buffer (pH 7.0). Stability is maintained for ≥12 months under these conditions. Wear nitrile gloves, lab coats, and safety goggles during handling. Use P95 respirators in poorly ventilated areas, and avoid environmental release into drains .

Q. What analytical methods validate the purity and incorporation efficiency of this compound in DNA probes?

  • HPLC : Assess purity using reverse-phase chromatography with UV detection at 240 nm (≥75% area purity required for SELEX applications) .
  • Mass spectrometry : Confirm molecular weight (547 Da for triphosphate form) and absence of degradation products .
  • Fluorescence quantification : Post-labeling efficiency is validated by comparing dye-to-DNA ratios via spectrophotometry (e.g., A260/A550 for Cy3) .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in this compound labeling efficiency across experimental replicates?

Inconsistent labeling often arises from:

  • Buffer incompatibility : Avoid amine-containing buffers (e.g., Tris) during coupling; use phosphate or carbonate buffers (pH 8.5) .
  • Variable dye reactivity : Titrate NHS-ester dye concentrations (10–50 mM) and incubate for 2–4 hrs at 25°C.
  • DNA secondary structures : Heat-denature DNA at 95°C for 5 min before labeling to expose aminoallyl groups. Validate via melting temperature (Tm) analysis, as 5-AAdU incorporation increases Tm by 2–4°C due to enhanced base stacking .

Q. What are the advantages of this compound over alternative nucleoside analogs (e.g., EdU or BrdU) in dynamic DNA synthesis assays?

Parameter 5-AAdU EdU BrdU
Labeling Chemistry Covalent (amine-reactive)Click chemistry (Cu-catalyzed)Antibody-based
Toxicity Low (LD50 >11,500 mg/kg)Moderate (mutagenic)High (carcinogenic)
Tm Impact Stabilizes duplex (+2°C)Destabilizes duplex (-1°C)Neutral
Detection Sensitivity High (direct coupling)High (small probes)Variable (antibody-dependent)
5-AAdU is preferred for long-term tracking due to its stability and minimal DNA distortion. EdU is faster for pulse-chase assays but requires cytotoxic copper catalysts .

Q. How can this compound be integrated into SELEX for aptamer generation with functionalized libraries?

In SELEX, 5-AAdU triphosphate replaces dTTP during in vitro transcription. Post-selection, aminoallyl groups are conjugated with biotin or fluorophores for target immobilization or fluorescence polarization assays. Critical steps:

  • Polymerase compatibility : Use T7 or Klenow exo<sup>-</sup> for efficient incorporation .
  • Stringency washes : Include 0.1% SDS in wash buffers to reduce non-specific binding of functionalized aptamers.
  • Melting analysis : Confirm retained Watson-Crick pairing using UV-Vis or CD spectroscopy .

Q. What methodologies optimize this compound-based probes for in vivo tumor targeting studies?

  • Nanoparticle encapsulation : Use chitosan or poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) for sustained release. Crosslink with tripolyphosphate (TPP) and validate release kinetics via dynamic dialysis .
  • Biodistribution : Track probes using radiolabeling (e.g., <sup>125</sup>I) or near-infrared dyes. In murine models, administer 10–20 mg/kg intravenously and analyze tissue uptake via scintigraphy or confocal microscopy .

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